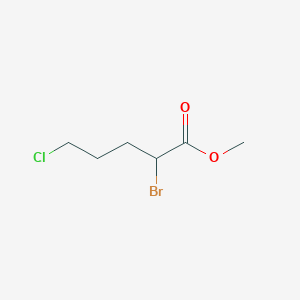

Methyl 2-bromo-5-chloropentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrClO2 |

|---|---|

Molecular Weight |

229.50 g/mol |

IUPAC Name |

methyl 2-bromo-5-chloropentanoate |

InChI |

InChI=1S/C6H10BrClO2/c1-10-6(9)5(7)3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

HFRNWXMIMIPGQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo 5 Chloropentanoate

The synthesis of methyl 2-bromo-5-chloropentanoate, a halogenated aliphatic ester, can be approached through several strategic pathways. These methodologies primarily involve the introduction of the bromine atom at the α-position to the ester carbonyl group, the formation of the methyl ester, or the construction of the carbon skeleton from simpler precursors. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield and purity, and scalability of the process.

Reactivity and Mechanistic Studies of Methyl 2 Bromo 5 Chloropentanoate

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The primary mode of reaction at the C2 position of methyl 2-bromo-5-chloropentanoate is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the carbon atom, and the bromide ion is displaced as the leaving group. The reactivity of this position is significantly enhanced by the adjacent methyl ester group, which helps to stabilize the transition state.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a valuable electrophile for such transformations at the C2 position.

Enolates, which are the conjugate bases of carbonyl compounds, are powerful carbon-based nucleophiles. They can react with this compound in an SN2 fashion to form a new C-C bond at the alpha-position. libretexts.orgpressbooks.pub The reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to completely form the enolate before the addition of the electrophile. libretexts.org

For instance, the enolate of cyclohexanone (B45756) can be alkylated with this compound. The nucleophilic enolate attacks the carbon bearing the bromine, displacing the bromide and yielding a new keto-ester.

Table 1: Illustrative Alkylation Reactions with Enolates

| Enolate Precursor | Base | Product of Alkylation with this compound |

| Cyclohexanone | LDA | Methyl 2-(2-oxocyclohexyl)-5-chloropentanoate |

| Diethyl malonate | NaOEt | Diethyl 2-(1-methoxycarbonyl-4-chlorobutyl)malonate |

| Ethyl acetoacetate | NaOEt | Ethyl 2-(1-methoxycarbonyl-4-chlorobutyl)acetoacetate |

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are strong nucleophiles and strong bases. While they can participate in SN2 reactions with alkyl halides, their high basicity can lead to competing elimination reactions, especially with secondary halides like this compound. libretexts.org Furthermore, the ester functionality is susceptible to attack by these potent nucleophiles.

To favor the desired SN2 coupling at the C2 position over competing reactions, organocuprates (Gilman reagents, R₂CuLi) are often employed. These are softer nucleophiles that are highly effective in SN2 reactions with alkyl halides and are less prone to attacking ester carbonyls. For example, lithium dimethylcuprate could be used to replace the bromine atom with a methyl group.

Table 2: Coupling Reactions with Organometallic Reagents

| Organometallic Reagent | Expected Major Product at C2 | Notes |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 2-methyl-5-chloropentanoate | Favors SN2 substitution over elimination and ester attack. |

| Phenylmagnesium bromide (PhMgBr) | Mixture of products | High potential for competing reactions, including attack at the ester carbonyl. |

| n-Butyllithium (n-BuLi) | Mixture of products | Strong basicity likely to cause elimination and other side reactions. |

The electrophilic C2 center of this compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Primary and secondary amines are effective nucleophiles for the alkylation of α-bromo esters. The reaction proceeds via an SN2 mechanism to form α-amino esters, which are valuable precursors to amino acids and other biologically relevant molecules. Similarly, thiols and their conjugate bases (thiolates) are excellent nucleophiles and can displace the bromide to form α-thio-substituted esters. Thiolates are generally more nucleophilic than their corresponding alkoxides, leading to efficient thioether formation.

Table 3: Alkylation of Amine and Thiol Nucleophiles

| Nucleophile | Product of Alkylation with this compound |

| Diethylamine | Methyl 2-(diethylamino)-5-chloropentanoate |

| Sodium thiophenoxide | Methyl 5-chloro-2-(phenylthio)pentanoate |

| Ethanethiol (in the presence of a base) | Methyl 5-chloro-2-(ethylthio)pentanoate |

The Williamson ether synthesis provides a classic method for the formation of ethers through the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.comlibretexts.org An alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), can act as a nucleophile to displace the bromide from this compound. masterorganicchemistry.com This reaction is most effective with primary and secondary alkyl halides. masterorganicchemistry.com

The analogous reaction with a thiolate (RS⁻) readily produces a thioether. Thiolates are easily formed by treating a thiol (RSH) with a base, and they are highly effective nucleophiles in SN2 reactions.

For example, treating sodium methoxide (B1231860) with this compound would be expected to yield the corresponding α-methoxy ester.

Table 4: Ether and Thioether Formation via SN2 Reaction

| Nucleophile (Generated from) | Product of Alkylation with this compound |

| Sodium methoxide (from Methanol) | Methyl 5-chloro-2-methoxypentanoate |

| Sodium ethoxide (from Ethanol) | Methyl 5-chloro-2-ethoxypentanoate |

| Sodium ethanethiolate (from Ethanethiol) | Methyl 5-chloro-2-(ethylthio)pentanoate |

Mechanistic Investigations of SN2 vs. SN1 Pathways

The stereocenter at the C2 position, bonded to a bromine atom, is a focal point for nucleophilic substitution reactions. The mechanism of this substitution, whether it proceeds via a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway, is a subject of detailed mechanistic investigation.

The structure of the alkyl halide plays a crucial role in determining the reaction pathway. masterorganicchemistry.comstudymind.co.uk this compound possesses a secondary alkyl bromide. Secondary halides can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions, specifically the nucleophile, solvent, and temperature. youtube.comchemguide.co.uk

An SN2 mechanism is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com In this concerted process, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry. masterorganicchemistry.comsavemyexams.com For this compound, the approach of a nucleophile at C2 is subject to some steric hindrance from the adjacent methyl ester group and the alkyl chain.

Conversely, an SN1 mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. youtube.comyoutube.com The SN1 pathway at the C2 position would involve the departure of the bromide ion to form a secondary carbocation. This carbocation could then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material were optically active. masterorganicchemistry.com

The choice between SN1 and SN2 pathways can be influenced by several factors, as summarized in the table below.

| Factor | Favors SN2 Pathway | Favors SN1 Pathway | Rationale for this compound |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | As a secondary halide, it is at a crossroads, making other factors highly influential. doubtnut.com |

| Nucleophile | Strong (e.g., RO⁻, CN⁻) | Weak (e.g., H₂O, ROH) | The choice of nucleophile is a key experimental variable to direct the mechanism. youtube.com |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH) | Protic solvents can solvate the bromide leaving group and stabilize the carbocation, favoring SN1. youtube.com |

| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | The good leaving group ability of bromide facilitates both pathways. |

Detailed kinetic studies would be necessary to definitively elucidate the operative mechanism under specific conditions. Such studies would involve monitoring the reaction rate's dependence on the concentrations of both the substrate and the nucleophile. A first-order dependence on the substrate only would indicate an SN1 pathway, while a second-order dependence on both would point to an SN2 mechanism. youtube.com

Nucleophilic Substitution Reactions at the Omega-Chlorine Center

The primary chloroalkane at the C5 position presents a second site for nucleophilic attack. Generally, primary halides are more reactive in SN2 reactions than secondary halides due to lower steric hindrance. studymind.co.uk However, the chlorine atom is a less effective leaving group than bromine.

Intermolecular Reactions with Various Nucleophiles

A variety of nucleophiles can be employed to displace the chloride ion at the C5 position. The choice of nucleophile will dictate the functionality introduced at the terminus of the pentanoate chain. Given the primary nature of the carbon-chlorine bond, these reactions are expected to proceed via an SN2 mechanism.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-hydroxy ester |

| Cyanide | Sodium Cyanide (NaCN) | 5-cyano ester |

| Azide | Sodium Azide (NaN₃) | 5-azido ester |

| Iodide | Sodium Iodide (NaI) | 5-iodo ester (Finkelstein reaction) |

| Amine | Ammonia (B1221849) (NH₃) | 5-amino ester |

The reaction with iodide ions (the Finkelstein reaction) is of particular interest as it can be used to replace the chlorine with a better leaving group (iodine), facilitating subsequent substitution reactions.

Intramolecular Cyclization Reactions (e.g., Lactone/Lactam Formation)

The presence of a nucleophilic center and an electrophilic center within the same molecule allows for the possibility of intramolecular cyclization. For this compound, if the ester group is hydrolyzed to a carboxylate under basic conditions, the resulting carboxylate can act as an internal nucleophile. This can lead to the formation of a lactone.

Attack of the carboxylate oxygen at the C5 position would displace the chloride ion, forming a six-membered ring (a δ-lactone). This process is generally favored from a thermodynamic and kinetic standpoint for the formation of five- and six-membered rings.

Similarly, if the ester is converted to an amide, the nitrogen atom can act as an internal nucleophile to displace the chloride, leading to the formation of a δ-lactam.

Kinetic and Thermodynamic Aspects of Omega-Chlorine Reactivity

The reactivity of the C5-Cl bond is influenced by both kinetic and thermodynamic factors. Kinetically, as a primary halide, it is sterically accessible for SN2 attack. studymind.co.uk However, the carbon-chlorine bond is stronger than a carbon-bromine bond, meaning a higher activation energy is generally required for its cleavage. shout.education

Thermodynamically, the stability of the products relative to the reactants will drive the reaction. The formation of stable, six-membered rings in intramolecular cyclizations is often a thermodynamically favorable process.

The relative rates of substitution at C2-Br versus C5-Cl would depend on the specific reaction conditions. Under conditions favoring SN2 reactions, a strong nucleophile might preferentially attack the less-hindered C5 position, despite the better leaving group at C2. Conversely, conditions favoring SN1 reactions would likely see reactivity exclusively at the C2 position, as a primary carbocation at C5 is highly unstable. masterorganicchemistry.com

Elimination Reactions

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution.

Dehydrobromination Leading to Unsaturated Esters

The secondary bromide at the C2 position is susceptible to dehydrobromination (an E2 elimination) to form an alkene. This reaction is promoted by strong, non-nucleophilic bases such as potassium tert-butoxide. The base abstracts a proton from either C1 or C3, with the concurrent departure of the bromide ion from C2.

The regioselectivity of this elimination reaction can lead to two possible products:

Zaitsev Product: Abstraction of a proton from the more substituted C3 position leads to the formation of methyl 5-chloro-2-pentenoate, which is the more substituted and generally more thermodynamically stable alkene.

Hofmann Product: Abstraction of a proton from the less substituted C1 methyl group (if it were a methylene) is also possible, though less likely in this specific substrate.

The use of a bulky base typically favors the formation of the less substituted (Hofmann) alkene due to steric hindrance, but in this case, the Zaitsev product is expected to predominate. The resulting α,β-unsaturated ester is a valuable synthetic intermediate. researchgate.net

Dehydrochlorination Pathways

Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of an alkene. In the case of this compound, this process would typically involve the removal of the chlorine atom from C-5 and a proton from C-4. This reaction is generally promoted by the presence of a base.

The primary product expected from the dehydrochlorination of this compound is methyl 2-bromo-pent-4-enoate. The reaction proceeds via an E2 (elimination, bimolecular) or E1 (elimination, unimolecular) mechanism, depending on the reaction conditions. libretexts.org For an E2 reaction, a strong base is typically used, which abstracts the proton at the same time as the chloride ion leaves. For an E1 reaction, which is less common for primary alkyl chlorides, a carbocation intermediate would need to be formed at C-5, which is generally unfavorable.

Factors that favor dehydrochlorination include the use of a strong, non-nucleophilic base, high temperatures, and a non-polar solvent. For instance, using a bulky base like potassium tert-butoxide in tert-butanol (B103910) would favor elimination over substitution.

Competitive Elimination versus Substitution Processes

Like other haloalkanes, this compound can undergo both elimination (dehydrochlorination or dehydrobromination) and nucleophilic substitution reactions. The outcome of the reaction is highly dependent on several factors that influence the competition between these two pathways. chemguide.co.uklibretexts.org

The key factors determining the reaction pathway are:

The nature of the alkyl halide: this compound has two halogen atoms. The chlorine is on a primary carbon, while the bromine is on a secondary carbon. Primary halides generally favor SN2 substitution, whereas secondary halides can undergo both SN2 and E2 reactions. msu.edu

The strength and concentration of the base/nucleophile: Strong bases, especially at high concentrations, favor elimination reactions. libretexts.org In contrast, strong nucleophiles that are weak bases favor substitution. chemistry.coach For example, hydroxide ions can act as both a base (promoting elimination) and a nucleophile (promoting substitution). chemguide.co.uk

The reaction temperature: Higher temperatures generally favor elimination over substitution. libretexts.org This is because elimination reactions have higher activation energies than substitution reactions and are also entropically favored.

The solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents can favor S_N2 reactions, while less polar solvents or those that are part of the base (e.g., ethanol (B145695) in sodium ethoxide/ethanol) favor elimination. chemguide.co.uk Water as a solvent tends to encourage substitution. chemguide.co.uk

The following table summarizes the conditions that favor either elimination or substitution for a generic haloalkane, which can be applied to this compound.

| Factor | Favors Elimination | Favors Substitution |

| Base/Nucleophile | Strong, bulky base (e.g., t-BuOK) | Good nucleophile, weak base (e.g., I⁻, CH₃COO⁻) |

| Temperature | High | Low |

| Solvent | Non-polar / Ethanol | Polar aprotic (for S_N2) / Polar protic (for S_N1) |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Primary > Secondary (for S_N2) |

Given that this compound has both a primary chloride and a secondary bromide, the reaction with a base/nucleophile could be complex, potentially leading to a mixture of products from substitution at either halogen and/or elimination.

Gas-Phase Elimination Mechanisms

While solution-phase reactions are more common, the study of gas-phase ion chemistry can provide fundamental insights into reaction mechanisms without the complicating effects of a solvent. Gas-phase elimination reactions of alkyl halides are often studied using techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.gov

In the gas phase, the reaction of an alkyl halide with a base can also lead to elimination products. The mechanisms can be analogous to the solution-phase E2 mechanism, where the base abstracts a proton, leading to the concerted elimination of the halide. nih.gov Theoretical calculations on simple alkyl nitrates, which are analogous to alkyl halides, suggest that these reactions proceed through a double-well potential energy surface. nih.gov

For a molecule like this compound, gas-phase studies would likely involve reacting it with a gas-phase base, such as the hydroxide or fluoride (B91410) anion. nih.gov The competition between elimination and nucleophilic substitution would still be a key feature. The relative acidity of the protons on the carbon chain would influence the site of proton abstraction for elimination.

Transformations of the Methyl Ester Group

Hydrolysis to 2-Bromo-5-chloropentanoic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-chloropentanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-promoted hydrolysis (saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a mixture of water and an organic solvent like ethanol to ensure solubility. The mechanism involves nucleophilic attack of the hydroxide ion on the carbonyl carbon. An initial acidification of the resulting carboxylate salt is required to obtain the final carboxylic acid product.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol. The most common and effective reagent for this transformation is a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction of this compound with LiAlH₄ would be expected to reduce the ester functionality to a primary alcohol, yielding (2-bromo-5-chloropentan-1-ol). It is important to note that LiAlH₄ can also potentially reduce the carbon-halogen bonds, although the ester reduction is typically much faster. Careful control of the reaction conditions, such as temperature, would be necessary to achieve selectivity.

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester of this compound can be converted into a variety of other carboxylic acid derivatives.

Amidation: The most common of these transformations is the formation of an amide. This can be achieved by reacting the ester with ammonia or a primary or secondary amine. The reaction is often slow and may require heating. The product of the reaction with ammonia would be 2-bromo-5-chloropentanamide.

Transesterification: The methyl ester can be converted to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would yield ethyl 2-bromo-5-chloropentanoate.

Conversion to Acyl Halides: While less direct from the ester, the corresponding carboxylic acid (from hydrolysis) can be converted to an acyl halide (e.g., an acyl chloride using thionyl chloride) which is a highly reactive intermediate for the synthesis of other derivatives.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration for achieving selective transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. nih.gov The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with an organometallic reagent (in Suzuki-Miyaura coupling) or migratory insertion of an alkene (in Heck coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Given the structure of this compound, with a more reactive α-bromo ester moiety, palladium-catalyzed reactions are expected to occur selectively at the C-Br bond. The C-Cl bond is generally less reactive towards oxidative addition with Pd(0) catalysts under standard conditions. organic-chemistry.org

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For this compound, a Suzuki-Miyaura coupling would be expected to selectively form a new carbon-carbon bond at the 2-position.

Table 1: Postulated Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Methyl 5-chloro-2-phenylpentanoate |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Methyl 5-chloro-2-(4-methoxyphenyl)pentanoate |

| 3 | Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Methyl 5-chloro-2-(naphthalen-1-yl)pentanoate |

Note: The data in this table is representative and based on general knowledge of Suzuki-Miyaura reactions with similar substrates.

Heck Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction is highly regioselective and stereoselective. For substrates like this compound, which are activated alkyl halides, the reaction mechanism can sometimes involve radical pathways alongside or instead of the classical Pd(0)/Pd(II) cycle, especially for alkyl halides. nih.govbeilstein-journals.org

The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would be anticipated to occur at the C-Br bond. This would lead to the formation of a new carbon-carbon bond at the 2-position of the pentanoate chain, yielding a γ,δ-unsaturated ester while preserving the chloro group at the 5-position.

Table 2: Postulated Conditions for Heck Coupling of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 | Methyl (E)-5-chloro-2-styrylpentanoate |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | Methyl 2-(2-(methoxycarbonyl)vinyl)-5-chloropentanoate |

| 3 | 1-Octene | Pd(dba)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | Methyl (E)-5-chloro-2-dec-2-enoate |

Note: The data in this table is representative and based on general knowledge of Heck reactions with similar substrates.

Copper-mediated coupling reactions, such as the Ullmann reaction and its modern variations, are a cost-effective alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. epo.org These reactions are particularly effective for the formation of C-N, C-O, and C-S bonds.

In the context of this compound, copper catalysis could potentially be used for intramolecular cyclization to form a five-membered ring, such as a lactone, if a suitable internal nucleophile is present or generated in situ. However, for intermolecular couplings, the reactivity difference between the C-Br and C-Cl bonds would again be a determining factor.

A notable application could be an intramolecular cyclization via a copper-catalyzed Ullmann-type reaction. For instance, if the ester were hydrolyzed to a carboxylic acid and an internal amine were present, copper could facilitate ring closure. More directly, copper could mediate the coupling of the C-Br bond with various nucleophiles. There is also potential for copper-catalyzed cyclization reactions, for example, through an atom transfer radical cyclization (ATRC) mechanism, where the C-Br bond would again be the more reactive site. researchgate.net

Table 3: Postulated Copper-Mediated Reactions of this compound Derivatives

| Entry | Reactant/Conditions | Catalyst | Ligand | Base | Solvent | Expected Product |

| 1 | Intramolecular cyclization of the corresponding 5-hydroxy derivative | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | Tetrahydrofuran-2-yl-acetic acid methyl ester |

| 2 | Coupling with Phenol | CuI | DMEDA | Cs₂CO₃ | Dioxane | Methyl 5-chloro-2-phenoxypentanoate |

| 3 | Coupling with Aniline | Cu₂O | Salicylaldoxime | K₃PO₄ | DMSO | Methyl 2-anilino-5-chloropentanoate |

Note: The data in this table is representative and based on general knowledge of copper-mediated reactions.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium or Grignard reagent. This reaction results in the formation of a new organometallic species and a metal halide. The rate of exchange is generally faster for bromides than for chlorides, which would allow for selective functionalization of this compound at the 2-position.

Treatment of this compound with a strong organometallic base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would be expected to lead to a rapid bromine-lithium exchange. The resulting lithiated species at the α-position would be stabilized by the adjacent ester group and could then be trapped with various electrophiles. It is crucial to perform this reaction at low temperatures (e.g., -78 °C) to avoid side reactions, such as attack on the ester functionality.

Alternatively, a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive Turbo-Grignard reagent, can be used for bromine-magnesium exchange. This method can offer better functional group tolerance compared to organolithium reagents.

Table 4: Postulated Metal-Halogen Exchange and Subsequent Reactions of this compound

| Entry | Reagent for Exchange | Electrophile | Solvent | Temperature (°C) | Expected Product |

| 1 | n-BuLi | Benzaldehyde | THF | -78 | Methyl 5-chloro-2-(hydroxy(phenyl)methyl)pentanoate |

| 2 | t-BuLi | CO₂ (gas), then H₃O⁺ | Diethyl ether | -78 | 5-Chloro-1-methoxy-1-oxopentan-2-carboxylic acid |

| 3 | i-PrMgCl·LiCl | Allyl bromide | THF | -20 to 0 | Methyl 2-allyl-5-chloropentanoate |

Note: The data in this table is representative and based on general knowledge of metal-halogen exchange reactions.

Methyl 2 Bromo 5 Chloropentanoate As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The bifunctional nature of Methyl 2-bromo-5-chloropentanoate makes it an ideal starting material for the synthesis of complex organic scaffolds, which are foundational structures in the development of new materials and therapeutic agents.

Polyfunctionalized aliphatic compounds are molecules that contain multiple functional groups along a carbon chain. These compounds are important in various fields, including medicinal chemistry and materials science. The reactivity of the C-Br bond, which is generally more labile than the C-Cl bond, can be exploited for initial nucleophilic substitution or organometallic coupling reactions. Subsequently, the C-Cl bond can be targeted for further functionalization, such as in the formation of amines, azides, or other carbon-carbon bonds. The ester group can also be hydrolyzed or reduced to introduce additional functionality. This stepwise approach allows for the controlled introduction of various chemical moieties, leading to the synthesis of highly functionalized linear chains.

For instance, the alpha-bromo ester moiety can readily undergo reactions such as the Reformatsky reaction or be used in Williamson ether synthesis, while the terminal chloro group can participate in reactions like the Gabriel synthesis of primary amines or Finkelstein reaction to introduce other halogens.

Macrocycles, which are large ring structures, are of significant interest in drug discovery and host-guest chemistry. acs.org The synthesis of these structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. acs.org this compound is a potential precursor for such cyclizations. The two halogen atoms can serve as handles for a double intramolecular cyclization or a sequential cyclization with a suitable difunctional reagent.

For example, a di-nucleophile could first displace the more reactive bromide, and then, after a conformational change, the second nucleophilic site could displace the chloride to form the macrocycle. The ester functionality can also be incorporated into the macrocyclic backbone or serve as a tethering point for other molecular fragments. While specific examples utilizing this compound in macrocyclization are not extensively documented in mainstream literature, the principles of using dihaloalkanes in macrocycle synthesis are well-established. nih.gov

Role in the Synthesis of Biologically Relevant Molecules

The ability to introduce diverse functional groups makes this compound a valuable intermediate in the synthesis of molecules with potential biological activity.

The reactivity of this compound would allow for the construction of carbon skeletons and the introduction of nitrogen- or oxygen-containing functional groups, which are prevalent in many drug molecules.

Similar to the pharmaceutical industry, the agrochemical sector relies on the efficient synthesis of complex organic molecules to develop new herbicides, insecticides, and fungicides. nbinno.com Halogenated compounds play a crucial role in the biological activity of many agrochemicals. The dual halogenation of this compound provides a platform for creating a variety of structures that could be screened for agrochemical activity. The ability to introduce different functional groups at either end of the carbon chain could lead to the discovery of novel compounds with desired crop protection properties.

Preparation of Chiral Compounds

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry due to the different pharmacological activities of enantiomers. The alpha-carbon of this compound is a stereocenter, and therefore, the compound can exist as a racemic mixture or as individual enantiomers. The preparation of enantiomerically pure forms of this intermediate would be highly valuable for the synthesis of chiral drugs.

Methods for the asymmetric synthesis of alpha-bromo esters are known and could potentially be applied to the synthesis of chiral this compound. For example, stereoselective bromination of a corresponding chiral precursor or enzymatic resolution of the racemic mixture could provide access to the individual enantiomers. These chiral building blocks could then be used in stereospecific reactions to construct complex chiral targets, ensuring the final product has the desired biological activity.

Enantioselective Synthesis via Chiral Auxiliaries

There is no published research detailing the enantioselective synthesis of this compound using chiral auxiliaries. Chiral auxiliaries are a common strategy to induce stereoselectivity in the synthesis of chiral molecules. nih.govnih.gov In a typical approach, a chiral auxiliary would be covalently attached to an achiral substrate, in this case, a derivative of 5-chloropentanoic acid. The resulting chiral adduct would then undergo a diastereoselective α-bromination. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-bromo-5-chloropentanoic acid, which could then be esterified to the methyl ester.

Common chiral auxiliaries used for the asymmetric α-alkylation or α-halogenation of carboxylic acid derivatives include Evans oxazolidinones, pseudoephedrine amides, and camphor (B46023) sultams. organic-chemistry.orgnih.gov These auxiliaries create a chiral environment that directs the approach of the electrophile (e.g., a bromine source) to one face of the enolate, leading to the preferential formation of one diastereomer.

Despite the well-established nature of these methods, no studies have applied them to the synthesis of this compound. Consequently, there are no research findings or data to present in the table format below.

Table 1: Hypothetical Data on Enantioselective Synthesis of this compound via Chiral Auxiliaries No data available in the scientific literature.

| Chiral Auxiliary | Brominating Agent | Base | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Reference |

|---|

Diastereoselective Transformations

Similarly, the scientific literature contains no specific examples of diastereoselective transformations involving this compound. As a chiral α-bromo ester, it could theoretically be used as a substrate in reactions with other chiral molecules or with achiral molecules in the presence of a chiral catalyst to generate new stereocenters with high diastereoselectivity.

For instance, the reaction of a chiral enolate with racemic this compound could proceed with kinetic resolution, or the reaction of the racemic ester with a chiral nucleophile could lead to a diastereomeric mixture of products. Furthermore, if an enantiomerically pure form of the ester were available, it could be used in diastereoselective reactions such as aldol (B89426) additions (after conversion to a suitable enolate) or Michael additions.

Given the lack of specific research, no data on diastereoselective transformations of this compound can be compiled.

Table 2: Hypothetical Data on Diastereoselective Transformations of this compound No data available in the scientific literature.

| Reaction Type | Reactant | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetics of Methyl 2-bromo-5-chloropentanoate

The flexibility of the pentanoate chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The rotation around the single bonds in the molecule leads to various staggered and eclipsed conformations. Staggered conformations are generally more stable (lower in energy) because the bulky substituent groups are further apart, minimizing steric hindrance. libretexts.org

Table 1: Illustrative Relative Energies of Conformations for a Dihaloalkane Analogue

| Conformation | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 4.5 |

Note: This table provides a generalized representation of the energy differences between anti, gauche, and eclipsed conformations for a generic dihaloalkane and is intended for illustrative purposes. The actual energy values for this compound would require specific quantum chemical calculations.

Electronic Structure and Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potentials)

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods can map the electron density distribution and identify regions that are electron-rich or electron-poor. The electrostatic potential (ESP) map is a particularly useful tool that visualizes the electrostatic potential on the electron density surface of a molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and halogen atoms, and positive potential (blue) around the hydrogen atoms and the carbon atom of the carbonyl group.

Fukui functions are another powerful concept derived from density functional theory (DFT) that helps predict the reactivity of different sites in a molecule. researchgate.net The Fukui function, denoted as f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions, one can identify the most likely sites for nucleophilic, electrophilic, and radical reactions. For this compound, the carbon atom attached to the bromine (C2) and the carbonyl carbon would be expected to have a high f+(r) value, indicating their susceptibility to nucleophilic attack. The halogen atoms and the oxygen atoms would likely have high f-(r) values, making them prone to electrophilic attack.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Site | Predicted Reactivity | Rationale |

| C2 (Carbon-Bromine) | Susceptible to Nucleophilic Attack (high f+(r)) | The C-Br bond is polarized, making the carbon electrophilic. |

| Carbonyl Carbon | Susceptible to Nucleophilic Attack (high f+(r)) | The carbonyl group is a classic electrophilic site in esters. |

| Bromine Atom | Potential for Electrophilic Interaction (high f-(r)) | The lone pairs of electrons on the bromine can interact with electrophiles. |

| Chlorine Atom | Potential for Electrophilic Interaction (high f-(r)) | Similar to bromine, the lone pairs on chlorine can be sites of electrophilic attack. |

Note: This table is based on general principles of reactivity for haloalkanes and esters. Precise Fukui function values would require specific DFT calculations.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic substitution, where a nucleophile replaces either the bromine or chlorine atom. libretexts.org Computational methods can be used to model the entire reaction pathway, including the reactants, transition states, and products.

By calculating the energies of these species, one can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. youtube.com A lower activation energy corresponds to a faster reaction rate. For instance, in a nucleophilic substitution reaction on this compound, a nucleophile could attack the carbon atom bonded to the bromine (C2) in an SN2-type mechanism. libretexts.orglibretexts.org Quantum chemical calculations could model the geometry and energy of the pentacoordinate transition state, providing insights into the stereochemical outcome of the reaction.

These calculations can also help to predict the regioselectivity of a reaction. For example, by comparing the activation energies for nucleophilic attack at C2 (bearing the bromine) versus C5 (bearing the chlorine), one could predict which halogen is more likely to be substituted. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that substitution at C2 would be kinetically favored.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the physical properties and condensed-phase behavior of molecules. wikipedia.orgnumberanalytics.com These interactions include van der Waals forces (dispersion forces and dipole-dipole interactions) and hydrogen bonding. libretexts.org For this compound, the polar C-Br, C-Cl, and C=O bonds will give rise to significant dipole-dipole interactions. ncert.nic.in

The presence of halogen atoms also introduces the possibility of halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region of another molecule. nih.gov Computational studies can identify and quantify these non-covalent interactions, helping to explain properties such as boiling point, solubility, and crystal packing.

Understanding the intermolecular forces is also important in the context of its interactions with other molecules, such as solvents or reactants in a chemical process. nih.gov For example, the ability of the ester and halogen groups to participate in various non-covalent interactions will influence its solubility in different media.

Future Research Directions for Methyl 2 Bromo 5 Chloropentanoate Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly shifting towards more environmentally benign processes. For a compound like Methyl 2-bromo-5-chloropentanoate, future research will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic methods for similar halogenated compounds often rely on traditional halogenating agents that can be harsh and produce significant waste. Future protocols could explore:

Enzymatic Halogenation: The use of haloperoxidase enzymes for the selective halogenation of organic substrates is a promising green alternative. Research could focus on identifying or engineering enzymes that can regioselectively introduce bromine and chlorine atoms onto a pentanoate backbone.

Solvent-Free and Aqueous-Phase Synthesis: Moving away from volatile organic solvents is a key principle of green chemistry. The development of solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound would significantly improve the environmental footprint of its production. For instance, the synthesis of 1-bromo-5-chloropentane (B104276) from tetrahydrofuran (B95107) has been shown to be efficient without the need for a solvent. guidechem.comgoogle.com

Use of Greener Halogenating Agents: Investigating the use of more benign halogenating agents, such as N-halosuccinimides or hydrohalic acids with an oxidizing agent in a catalytic system, could reduce the environmental impact compared to using elemental halogens.

Circular Economy Approaches: Designing synthetic pathways where by-products can be recycled or repurposed will be a critical aspect of future sustainable chemistry.

A comparative look at traditional versus potential green synthetic protocols is presented in the table below.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Halogenating Agent | Elemental Bromine (Br₂) and Chlorine (Cl₂) | Enzymatic, N-halosuccinimides |

| Solvent | Volatile Organic Solvents (e.g., CCl₄, CHCl₃) | Solvent-free, Water |

| By-products | Halogenated waste, acidic gases | Recyclable catalysts, water |

| Energy Consumption | High temperatures and pressures may be required | Mild reaction conditions (room temperature) |

Exploration of Photoredox and Electrochemical Transformations

Recent years have witnessed a surge in the application of photoredox and electrochemical methods in organic synthesis, offering mild and highly selective ways to form chemical bonds. iu.edu These techniques are particularly well-suited for the functionalization of alkyl halides.

Future research in this area for this compound could involve:

Selective C-Br Bond Activation: The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for selective activation using photoredox catalysis. This could enable the introduction of a wide range of functional groups at the 2-position of the pentanoate chain while leaving the chloro group at the 5-position intact for subsequent transformations. nih.gov

Radical-Mediated Cyclizations: The generation of a radical at the 2-position via photoredox or electrochemical means could trigger intramolecular cyclization reactions, leading to the formation of functionalized cyclic compounds.

Electrochemical Synthesis: The development of electrochemical methods for the synthesis and functionalization of this compound offers a green and efficient alternative to traditional redox chemistry. For example, electrochemical bromolactonization of alkenoic acids has been demonstrated, suggesting the feasibility of electrochemical halogenation. researchgate.net

Discovery of Novel Catalytic Systems for Functionalization

The development of new catalytic systems is paramount for achieving highly selective and efficient transformations of this compound. The presence of two different halogen atoms and a methyl ester group provides multiple sites for catalytic functionalization.

Future avenues of research include:

Dual-Catalysis Systems: Employing two different catalysts that can selectively activate the C-Br and C-Cl bonds in a sequential or orthogonal manner would allow for the programmed construction of complex molecules from this simple starting material.

C-H Functionalization Catalysts: The development of catalysts for the direct functionalization of C-H bonds would open up new avenues for modifying the pentanoate backbone. Palladium catalysts with bifunctional mono-N-protected amino acid (MPAA) ligands have shown great promise in this area. nih.gov

Cross-Coupling Reactions: Designing novel catalysts, for example, based on nickel or copper, for the selective cross-coupling of either the bromo or chloro substituent with a variety of coupling partners (e.g., organoboron, organozinc, or organotin reagents) will be a significant area of focus. chinesechemsoc.orgorganic-chemistry.org

| Catalytic System | Potential Application for this compound |

| Photoredox/Nickel Dual Catalysis | Selective cross-coupling at the C-Br position. chinesechemsoc.org |

| Palladium/MPAA Catalysis | Directed C-H functionalization of the pentanoate backbone. nih.gov |

| Rhenium Complexes | Catalytic reduction of the ester group to an alcohol. nih.gov |

Application in Advanced Materials and Polymer Science

The unique bifunctional nature of this compound makes it an attractive candidate as a monomer or a precursor for the synthesis of advanced materials and functional polymers.

Future research could explore:

Synthesis of Functional Polymers: This compound could be used as a monomer in polymerization reactions, leading to polymers with pendant bromo and chloro groups. These groups can then be further functionalized through post-polymerization modification to introduce a wide range of chemical functionalities. researchgate.net

Development of Smart Materials: The reactive halogen groups could be used to attach stimuli-responsive moieties, leading to the creation of smart materials that can change their properties in response to external stimuli such as pH, temperature, or light.

Biodegradable Polymers: The ester linkage in this compound offers a potential site for biodegradation. By incorporating this monomer into polymer chains, it may be possible to develop new biodegradable materials with tailored properties.

Integration with Automation and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers numerous advantages in terms of reproducibility, scalability, and safety, particularly when dealing with reactive intermediates. amidetech.comnih.govyoutube.com

For this compound, future research will likely leverage these technologies to:

Optimize Reaction Conditions: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify the optimal conditions for the synthesis and functionalization of this compound. Machine learning algorithms can be integrated to guide this optimization process, leading to faster and more efficient development of new reactions. rsc.orgdtu.dkrsc.org

Enable Multistep Syntheses: Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. researchgate.net This would be particularly advantageous for the sequential functionalization of the two different halogen atoms in this compound.

Improve Safety: Flow reactors have a much smaller reaction volume compared to batch reactors, which significantly improves safety when working with exothermic reactions or hazardous reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-bromo-5-chloropentanoate, and how can reaction efficiency be optimized?

- Methodological Answer :

- Esterification : Start with 2-bromo-5-chloropentanoic acid and employ a Fischer esterification using methanol and catalytic sulfuric acid under reflux (60–80°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) to confirm ester formation .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Optimize yield (typically 60–75%) by controlling stoichiometry and reaction time.

- Troubleshooting : Low yields may arise from competing side reactions (e.g., acid-catalyzed elimination). Pre-drying reagents and using anhydrous conditions mitigate this .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (observed in structurally similar brominated esters) .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for discoloration or gas formation, which indicate degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (CDCl₃) to confirm ester methyl (δ 3.6–3.8 ppm) and bromine/chlorine substituent coupling patterns. ¹³C NMR identifies carbonyl (δ 170–175 ppm) and halogenated carbons .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ (expected m/z ~238–240 for C₆H₉BrClO₂). Fragmentation patterns distinguish positional isomers .

Advanced Research Questions

Q. How does the steric and electronic influence of bromine/chlorine substituents affect nucleophilic substitution reactions with this compound?

- Methodological Answer :

- Reactivity Analysis : Bromine at C2 acts as a better leaving group than chlorine at C5 due to lower bond dissociation energy. SN2 reactions with nucleophiles (e.g., NaN₃) proceed faster at C2.

- Experimental Design : Compare reaction rates using kinetic studies (UV-Vis monitoring or GC-MS). Control steric hindrance by varying nucleophile size (e.g., NH₃ vs. bulky amines) .

Q. What strategies resolve contradictions in reported reaction yields for this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Data Validation : Replicate reactions under identical conditions (catalyst loading, solvent, temperature). Use standardized substrates (e.g., phenylboronic acid) to isolate variables.

- Contradiction Analysis : Discrepancies may arise from trace moisture (degrades catalysts) or impurities in starting materials. Conduct ICP-MS to verify catalyst purity and Karl Fischer titration for solvent dryness .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways. Compare activation energies for acid-catalyzed vs. base-mediated degradation.

- Experimental Correlation : Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust models based on observed degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.